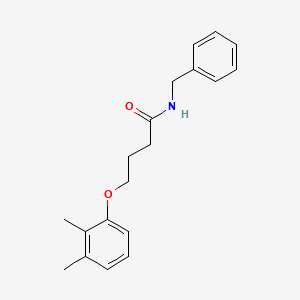![molecular formula C25H26N2O4S B4768313 N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4768313.png)
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide
Vue d'ensemble
Description
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide, also known as MOR-09111, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thienylbenzamides and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide is not fully understood, but it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators. N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions that can be explored in the scientific research of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide. One potential direction is to investigate its potential therapeutic applications in various inflammatory and pain-related disorders, such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. Another potential direction is to investigate its potential as a neuroprotective agent in various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide and its potential interactions with other drugs and compounds.
Applications De Recherche Scientifique
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
N-[3-(morpholine-4-carbonyl)-5-propan-2-ylthiophen-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17(2)22-16-21(25(29)27-11-13-30-14-12-27)24(32-22)26-23(28)18-7-6-10-20(15-18)31-19-8-4-3-5-9-19/h3-10,15-17H,11-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPEYUTWOPCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-ylcarbonyl)-5-(propan-2-yl)thiophen-2-yl]-3-phenoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4768233.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4768241.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4768252.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4768259.png)
![{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B4768273.png)

![1-[(3-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4768293.png)

![3-cyclopropyl-5-({5-[(4-ethoxyphenoxy)methyl]-2-furyl}methylene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4768308.png)
![6-methyl-1-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4768328.png)
![4-methoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B4768333.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4768335.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4768341.png)